molecular formula C11H16ClN3S B15292197 6-chloro-N-ethyl-2-methyl-N-(tetrahydrothiophen-3-yl)pyrimidin-4-amine

6-chloro-N-ethyl-2-methyl-N-(tetrahydrothiophen-3-yl)pyrimidin-4-amine

Cat. No.: B15292197
M. Wt: 257.78 g/mol
InChI Key: KPOKNSVCXKAVSO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-ethyl-2-methyl-N-(tetrahydrothiophen-3-yl)pyrimidin-4-amine typically involves the reaction of 6-chloro-2-methylpyrimidin-4-amine with tetrahydrothiophene-3-yl-ethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-ethyl-2-methyl-N-(tetrahydrothiophen-3-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Diflumetorim: Another pyrimidine derivative used as a fungicide.

    Tebuconazole: A triazole fungicide with a different mode of action.

    Pyrimidifen: A pyrimidine-based insecticide.

Uniqueness

6-chloro-N-ethyl-2-methyl-N-(tetrahydrothiophen-3-yl)pyrimidin-4-amine stands out due to its unique structure, which combines a pyrimidine core with a tetrahydrothiophene moiety. This structural feature contributes to its high fungicidal activity and specificity towards fungal pathogens . Additionally, its mode of action as a mitochondrial complex I inhibitor differentiates it from other fungicides that target different pathways .

Properties

Molecular Formula

C11H16ClN3S

Molecular Weight

257.78 g/mol

IUPAC Name

6-chloro-N-ethyl-2-methyl-N-(thiolan-3-yl)pyrimidin-4-amine

InChI

InChI=1S/C11H16ClN3S/c1-3-15(9-4-5-16-7-9)11-6-10(12)13-8(2)14-11/h6,9H,3-5,7H2,1-2H3

InChI Key

KPOKNSVCXKAVSO-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CCSC1)C2=CC(=NC(=N2)C)Cl

Origin of Product

United States

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